N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of various functional groups, including imidazo[2,1-b][1,3]thiazole, furyl, and benzenesulfonamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave irradiation to expedite reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b][1,3]thiazole core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonamide or furyl moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Molecular docking studies have shown that the compound can form stable complexes with target proteins, which helps to elucidate its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]-imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial properties.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds have similar functional groups and have been investigated for their neuraminidase inhibitory activity.
Uniqueness
N-BENZYL-4-METHYL-N-({5-[(Z)-[({6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}FORMAMIDO)IMINO]METHYL]FURAN-2-YL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with target proteins and its potential antimicrobial activity make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C27H25N5O4S2 |
---|---|
Molekulargewicht |
547.7g/mol |
IUPAC-Name |
N-[(Z)-[5-[[benzyl-(4-methylphenyl)sulfonylamino]methyl]furan-2-yl]methylideneamino]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C27H25N5O4S2/c1-19-8-12-24(13-9-19)38(34,35)31(17-21-6-4-3-5-7-21)18-23-11-10-22(36-23)16-28-30-26(33)25-20(2)29-27-32(25)14-15-37-27/h3-16H,17-18H2,1-2H3,(H,30,33)/b28-16- |
InChI-Schlüssel |
VURVTRATWXMTEU-NTFVMDSBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CS5)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)/C=N\NC(=O)C4=C(N=C5N4C=CS5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(O3)C=NNC(=O)C4=C(N=C5N4C=CS5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.